2-Méthylpropane-1,2-diol

Vue d'ensemble

Description

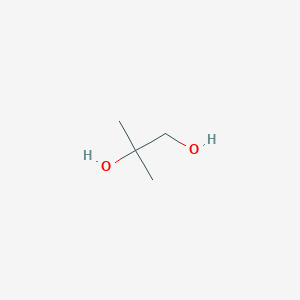

2-Methylpropane-1,2-diol, also known as 2-methyl-1,2-propanediol, is a glycol with the molecular formula C4H10O2. It is a colorless, viscous liquid that is soluble in water and many organic solvents. This compound is used in various industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Methylpropane-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological buffers and as a cryoprotectant in cell preservation.

Medicine: Utilized in pharmaceutical formulations as a solvent and stabilizer.

Industry: Applied in the production of polymers, resins, and coatings due to its excellent solubilizing properties.

Mécanisme D'action

Target of Action

2-Methylpropane-1,2-diol, also known as 2-Methyl-1,2-propanediol, is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2

Mode of Action

It’s known that it can be produced through the catalytic epoxidation of propylene oxide, using an appropriate alcohol-based catalyst to open the propylene oxide and generate the target product .

Biochemical Pathways

It has been found to be a metabolite in various species, includingMus musculus (mouse), Rattus norvegicus (rat), Mycobacterium sp. (strain ELW1), Mycobacterium austroafricanum (strain IFP 2015), and Homo sapiens (human) . This suggests that it may play a role in certain metabolic processes in these organisms.

Pharmacokinetics

Given its presence as a metabolite in various organisms, it can be inferred that it is likely absorbed and metabolized in some manner within these organisms .

Result of Action

It’s known to be used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction . In perfume, it improves the spread of and enhances the fragrance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylpropane-1,2-diol. It’s a flammable liquid and should be kept away from fire and high temperatures . During use, inhalation, skin and eye contact, and ingestion should be avoided. If accidental contact or inhalation occurs, immediate washing or medical treatment should be sought . It should be stored in a cool, well-ventilated, dry place, away from direct sunlight .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-diol can be synthesized through several methods. One common method involves the hydration of isobutene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

CH2=C(CH3)2+H2O→CH3C(OH)(CH3)CH2OH

Industrial Production Methods: Industrial production of 2-methylpropane-1,2-diol typically involves the catalytic hydration of isobutene. This process is carried out in large reactors where isobutene is mixed with water and a strong acid catalyst under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity 2-methylpropane-1,2-diol.

Types of Reactions:

Oxidation: 2-Methylpropane-1,2-diol can undergo oxidation reactions to form various products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: 2-Methylpropane-1,2-diol can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of primary and secondary alcohols.

Substitution: Formation of esters and ethers.

Comparaison Avec Des Composés Similaires

2-Methylpropane-1,2-diol can be compared with other similar compounds such as:

1,2-Butanediol: Similar in structure but with a different arrangement of hydroxyl groups.

1,3-Butanediol: Differing in the position of hydroxyl groups, leading to different chemical properties.

2-Methyl-1,3-propanediol: Another isomer with hydroxyl groups at different positions.

Uniqueness: 2-Methylpropane-1,2-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubilizing and stabilizing properties.

Activité Biologique

2-Methylpropane-1,2-diol, also known as 2-methyl-1,2-propanediol or simply MPD, is a glycol compound with the molecular formula CHO. This compound exhibits a range of biological activities and applications across various fields, including biochemistry, medicine, and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

MPD is characterized by two hydroxyl (-OH) groups attached to a propane backbone. This structure allows it to act as a solvent and reagent in various chemical reactions.

Mechanism of Action:

MPD can be synthesized through the catalytic epoxidation of propylene oxide. It serves as a metabolite in several organisms, including Mus musculus (mouse), Rattus norvegicus (rat), and Homo sapiens (human) . Its biological functions are primarily attributed to its solubilizing properties and its ability to interact with biological membranes.

Biological Applications

-

Cryoprotectant:

MPD is utilized in cell preservation techniques due to its cryoprotective properties. It helps prevent ice crystal formation during the freezing process, thereby maintaining cell viability . -

Biological Buffers:

It is employed in the preparation of biological buffers, which are crucial for maintaining pH stability in biochemical experiments . -

Pharmaceutical Formulations:

MPD acts as a solvent and stabilizer in various pharmaceutical formulations. Its low toxicity profile makes it suitable for use in drug delivery systems . -

Industrial Applications:

Beyond biological contexts, MPD is used in the production of polymers, resins, and coatings due to its excellent solubilizing properties .

Case Studies

-

Antimicrobial Activity:

A study demonstrated that MPD exhibits antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial membranes was noted as a potential mechanism for its antimicrobial effects . -

Toxicity Studies:

Evaluations have shown that MPD has a favorable safety profile when used as a food additive (E 1520), with no adverse reproductive or developmental effects reported in toxicity studies . -

Enzymatic Interactions:

Research indicates that MPD can influence enzymatic pathways in various organisms. For instance, it has been shown to participate in metabolic pathways involving aldehyde and ketone formation through oxidation reactions .

Comparative Analysis of Biological Activity

Pharmacokinetics

MPD's pharmacokinetics involve absorption and metabolism across different species. Its presence as a metabolite suggests that it undergoes various biochemical transformations, including oxidation to form aldehydes and ketones or reduction to primary and secondary alcohols .

Propriétés

IUPAC Name |

2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVWZWFKMIUSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204382 | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-43-0 | |

| Record name | 2-Methyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-methylpropane-1,2-diol in organic synthesis?

A: 2-Methylpropane-1,2-diol serves as a valuable chiral building block for synthesizing complex molecules. Its significance lies in its ability to be enantioselectively transformed into useful intermediates. For example, it can be converted into (R)-3-benzyloxy-2-methylpropane-1,2-diol, a key intermediate in the synthesis of (R)-bicultamide, a potent anti-androgen drug [].

Q2: How is the chirality of 2-methylpropane-1,2-diol exploited in the synthesis of pharmaceuticals?

A: One notable example is the synthesis of (R)-bicultamide. Researchers employed an enantioconvergent approach starting with O-benzyl (±)-2-methylglycidol. This compound was converted to (R)-3-benzyloxy-2-methylpropane-1,2-diol through an enantioselective hydrolysis catalyzed by Bacillus subtilis epoxide hydrolase (BSEH) followed by treatment with H2SO4 []. This chiral intermediate then serves as a steppingstone for synthesizing the enantiomerically pure (R)-bicultamide.

Q3: Are there any examples of microbial degradation pathways involving 2-methylpropane-1,2-diol?

A: Yes, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade 2-methylpropane-1,2-diol. The pathway proceeds via acetone and formic acid, utilizing a thiamine pyrophosphate-dependent lyase enzyme []. This enzyme catalyzes the conversion of 2-hydroxyisobutyryl-CoA, derived from 2-methylpropane-1,2-diol, to acetone and formyl-CoA.

Q4: Can you explain the role of enzymes in the chemoenzymatic synthesis involving 2-methylpropane-1,2-diol derivatives?

A: Enzymes like Bacillus subtilis epoxide hydrolase (BSEH) play a crucial role in achieving enantioselectivity. For instance, BSEH is instrumental in the synthesis of (R)-3-benzyloxy-2-methylpropane-1,2-diol from the racemic 1-benzyloxymethyl-1-methyloxirane []. The enzyme selectively hydrolyzes one enantiomer of the racemic starting material, leading to the desired chiral product with high enantiomeric purity.

Q5: What applications does 2-methylpropane-1,2-diol have in the food industry?

A: While not directly mentioned in the provided research papers, derivatives of 2-methylpropane-1,2-diol, such as 3-(1-mentoxy)propane-1,2-diol, are used as cooling agents in food products [, ]. These compounds impart a refreshing sensation when consumed and are commonly found in confectionery, beverages, and oral care products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.